molecular formula C20H11Cl2F6N3O B2940806 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]vinyl}aniline CAS No. 303997-79-7

3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]vinyl}aniline

Cat. No.: B2940806
CAS No.: 303997-79-7
M. Wt: 494.22
InChI Key: WLDGMKSVFAWIKZ-SNAWJCMRSA-N
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Description

This compound is a structurally complex molecule featuring two 3-chloro-5-(trifluoromethyl)-2-pyridinyl moieties. The first is linked via an ether oxygen to the meta-position of an aniline ring, while the second is connected through a vinyl group to the aniline’s nitrogen atom. The trifluoromethyl and chloro substituents on the pyridine rings enhance its lipophilicity and metabolic stability, making it a candidate for agrochemical applications, particularly as a fungicide or nematicide. Its extended conjugation system (via the vinyl bridge) may influence binding affinity to biological targets, such as fungal enzymes or nematode nervous systems .

Properties

IUPAC Name

N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Cl2F6N3O/c21-15-6-11(19(23,24)25)9-30-17(15)4-5-29-13-2-1-3-14(8-13)32-18-16(22)7-12(10-31-18)20(26,27)28/h1-10,29H/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDGMKSVFAWIKZ-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)NC=CC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)N/C=C/C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Cl2F6N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]vinyl}aniline , also known by its CAS number 91529123, is a complex organic molecule that belongs to the class of trifluoromethyl-substituted pyridines. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

  • Molecular Formula : C20H11Cl2F6N3O
  • Molecular Weight : 494.22 g/mol
  • Structure : The molecule features a pyridine ring with multiple substituents, including chloro and trifluoromethyl groups, which are known to enhance biological activity.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors. Research indicates that trifluoromethyl groups can significantly enhance the potency and selectivity of compounds.

  • Enzyme Inhibition : Compounds with trifluoromethyl groups have been shown to inhibit enzymes such as reverse transcriptase and monoamine oxidase, which are crucial in various biochemical pathways.
  • Receptor Modulation : The compound may also act as a modulator for neurotransmitter receptors, influencing pathways related to mood and cognition.

Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry investigated the effects of similar trifluoromethyl-pyridine derivatives on serotonin uptake. The results indicated that the introduction of trifluoromethyl groups increased the potency of these compounds by up to six times compared to non-fluorinated analogs .

Study 2: Anticancer Properties

In another investigation, derivatives of this compound were tested for anticancer activity against various cancer cell lines. The results showed significant cytotoxic effects, particularly in breast cancer cells, suggesting that the compound may interfere with cancer cell proliferation through apoptosis induction .

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/ReceptorEffectiveness
Enzyme InhibitionReverse TranscriptaseHigh Potency
Receptor ModulationSerotonin ReceptorsIncreased Activity
Anticancer ActivityBreast Cancer Cell LinesSignificant Cytotoxicity

Table 2: Structural Variants and Their Activities

Compound NameCAS NumberBiological Activity
3-Chloro-5-(trifluoromethyl)-2-pyridinyl aniline80783-47-7Moderate enzyme inhibition
Methyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]}338756-06-2Anticancer properties

Comparison with Similar Compounds

Structural Analogues and Functional Groups
Compound Name Key Structural Features Biological Activity/Application Molecular Weight Evidence Source
Target Compound Dual pyridinyl-oxy-aniline + vinyl-pyridinyl linkage Potential nematicide/fungicide (inferred) ~483.2 g/mol N/A
Fluopyram (N-[2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-(trifluoromethyl)benzamide) Pyridinyl-ethyl-benzamide Commercial fungicide/nematicide 396.7 g/mol
4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline Single pyridinyl-oxy-aniline Pharmaceutical intermediate 323.1 g/mol
2,6-Dichloro-N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}benzamide (Compound Ia) Pyridinyl-methyl-benzamide Fungicide (Bayer CropScience) 412.6 g/mol
N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]-1,2-ethanediamine Ethylenediamine linker with pyridinyl and nitro-aromatic groups Research-stage agrochemical 483.2 g/mol

Key Observations :

  • Fluopyram () shares the 3-chloro-5-(trifluoromethyl)pyridinyl group but replaces the aniline-vinyl-pyridine moiety with a benzamide-ethyl chain. This structural difference likely enhances its systemic mobility in plants, contributing to its commercial success as a seed treatment .
  • 4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline () lacks the vinyl-pyridinyl group, reducing its molecular weight and complexity. Its primary use as a pharmaceutical intermediate suggests divergent applications compared to agrochemical-focused analogues .
  • Compound Ia () demonstrates the versatility of pyridinyl-methyl-benzamide derivatives in fungicidal activity, though its benzamide group may confer different solubility and degradation profiles compared to the target compound’s aniline core.
Degradation and Environmental Fate
  • Fluopyram undergoes UV photodegradation to metabolites like 3-chloro-5-(trifluoromethyl)-2-ethylformamide-pyridine, highlighting the susceptibility of its ethyl chain to oxidative cleavage .
  • Microbial degradation studies on benzamide derivatives (e.g., Fluopyram) show partial mineralization by fungi and bacteria , but the target compound’s unique structure may require distinct bioremediation pathways.
Toxicity and Regulatory Status
  • Fluopyram is regulated under U.S. pesticide codes (CAS 658066–35–4) with extended approvals until 2023 .
  • 4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline carries a Hazard Statement H302 (harmful if swallowed), indicating moderate acute toxicity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]vinyl}aniline, and what intermediates are critical?

  • Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. A key intermediate is 2-amino-3-chloro-5-(trifluoromethyl)pyridine (CAS 79456-26-1), which can undergo Suzuki-Miyaura coupling or Buchwald-Hartwig amination to introduce the vinyl and aniline moieties .
  • Optimization : Use formic acid derivatives as CO surrogates in reductive cyclization steps to improve yield, as demonstrated in nitroarene reactions .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

  • Analytical Tools :

  • NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions and stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS) for molecular weight validation.
  • X-ray Crystallography (if crystalline) for absolute configuration determination .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Stability Data : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture due to potential hydrolysis of the trifluoromethyl group .

Advanced Research Questions

Q. How does the electronic nature of the trifluoromethyl and chloro substituents influence reactivity in catalytic systems?

  • Mechanistic Insight : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the pyridine ring, facilitating nucleophilic aromatic substitution. Chloro substituents act as directing groups in cross-coupling reactions. Computational studies (DFT) are recommended to map charge distribution .

Q. What strategies resolve contradictions in reported yields for similar pyridine derivatives?

  • Troubleshooting :

  • Solvent Effects : Compare isolated yields in polar aprotic solvents (e.g., DMF, NMP) versus non-polar solvents. For example, DMF may improve solubility but increase side reactions .
  • Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands like XPhos to address steric hindrance from trifluoromethyl groups .

Q. How can the compound’s binding affinity to biological targets be rationalized using computational models?

  • In Silico Approaches :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with enzyme active sites (e.g., kinases).
  • QSAR Modeling : Correlate substituent electronegativity (Cl, CF₃) with inhibitory activity .

Q. What are the challenges in characterizing byproducts from the vinyl-aniline coupling step?

  • Analytical Workflow :

  • LC-MS/MS to detect trace isomers (e.g., Z-vinyl vs. E-vinyl).
  • HPLC-PDA with C18 columns to separate regioisomers .

Safety and Handling

Q. What personal protective equipment (PPE) is required for handling this compound?

  • Guidelines :

  • Gloves : Nitrile gloves (≥0.11 mm thickness) resistant to chlorinated compounds.
  • Ventilation : Use fume hoods for weighing and reactions due to potential dust/aerosol formation .

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